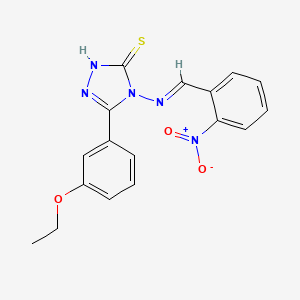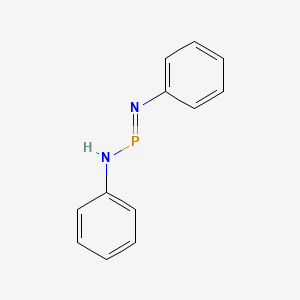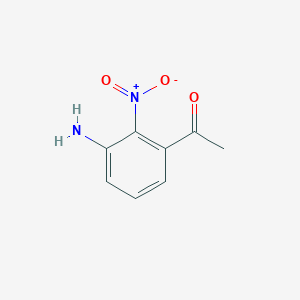![molecular formula C13H10N2O B12012482 3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
3-phenylimidazo[1,2-a]pyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylimidazo[1,2-a]pyridin-2(3H)-one: 3-phenyl-2(3H)-imidazo[1,2-a]pyridin-2-one , is an intriguing heterocyclic compound. Its chemical structure features an imidazo[1,2-a]pyridine core with a phenyl group attached. This compound has garnered attention due to its unique properties and diverse applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-phenylimidazo[1,2-a]pyridin-2(3H)-one One common approach involves cyclization reactions starting from appropriate precursors
Cyclization of 2-Aminopyridine Derivatives:
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
Reactivity:: 3-phenylimidazo[1,2-a]pyridin-2(3H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes yield reduced derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with altered phenyl groups or additional functional groups.
Scientific Research Applications
3-phenylimidazo[1,2-a]pyridin-2(3H)-one finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Materials Science: Its optical properties make it useful in materials like organic light-emitting diodes (OLEDs).
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism by which 3-phenylimidazo[1,2-a]pyridin-2(3H)-one exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While 3-phenylimidazo[1,2-a]pyridin-2(3H)-one is unique, it shares similarities with other imidazo[1,2-a]pyridine derivatives. Notable compounds include:
Imidazo[1,5-a]pyridines: These related heterocycles have similar structures and properties.
Other Phenyl-Substituted Imidazopyridines: Explore compounds with varying phenyl substituents for comparative studies.
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-3H-imidazo[1,2-a]pyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)15-9-5-4-8-11(15)14-13/h1-9,12H |
InChI Key |
GOSNEJZQDVQWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012423.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)

![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012496.png)
